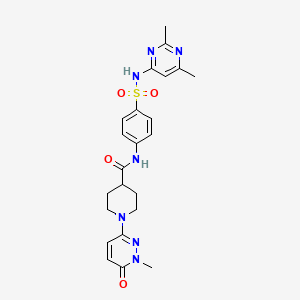

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Regiocontrolled Synthesis : The compound has been used in the regiocontrolled synthesis of γ-hydroxybutenolides, which are important in organic chemistry. This process involves photooxygenation of 2-thiophenyl-substituted furans, leading to a rapid and quantitative synthesis with the carbonyl group in butenolide holding the position of the thiophenyl moiety in reacting furans (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Photoinduced Direct Oxidative Annulation : This compound plays a role in the photoinduced direct oxidative annulation process. This technique facilitates the creation of highly functionalized polyheterocyclic compounds, leveraging the phenomenon of excited-state intramolecular proton transfer (Zhang et al., 2017).

Preparation of 3-Substituted Furans : It is used in the preparation of 3-substituted furans, starting from ethyl 4,4-dimethoxy-2-(phenylthio)butyrate and 3-tosylpropanal ethylene acetal, yielding various 3-substituted furans including dendrolasin (Inomata, Aoyama, & Kotake, 1978).

Pharmaceutical and Biological Research

Synthesis of Antimitotic Agents : It has been involved in the synthesis of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, which are active in several biological systems and are antimitotic agents (Temple & Rener, 1992).

Enzymatic Synthesis of Biobased Polyesters : This compound is significant in the enzymatic synthesis of biobased polyesters, particularly in polymerizing with various diacid ethyl esters. This application is critical for developing novel biobased materials (Jiang et al., 2014).

Chemoselective Acetylation in Drug Synthesis : It's involved in the chemoselective acetylation of 2-aminophenol, an essential step in the natural synthesis of antimalarial drugs. This process utilizes specific acyl donors for selective reactions (Magadum & Yadav, 2018).

Energy and Material Science

- Dye-Sensitized Solar Cells : This compound has applications in the field of renewable energy, particularly in enhancing the efficiency of dye-sensitized solar cells. Phenothiazine derivatives with various conjugated linkers, including furan, are synthesized for this purpose, showing a significant improvement in solar energy-to-electricity conversion efficiency (Kim et al., 2011).

Mecanismo De Acción

Target of Action

It’s known that thiophene-based analogs have been studied as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

It’s known that thiophene derivatives can be synthesized by heterocyclization of various substrates .

Result of Action

It’s known that molecules with the thiophene ring system exhibit many pharmacological properties .

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-2-3-14(17)15-8-11(16)13-5-4-12(18-13)10-6-7-19-9-10/h4-7,9,11,16H,2-3,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOQUYNXHHUSSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2991583.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2991589.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2991590.png)

![methyl 1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B2991591.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2991594.png)

![7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2991596.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2991599.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2991600.png)